N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(2-phenylethyl)ethanediamide
Description
This compound is a tricyclic amide derivative featuring a 1-azatricyclo[6.3.1.0^{4,12}]dodecatriene core substituted with a 3-methyl-2-oxo group and an N'-(2-phenylethyl)ethanediamide side chain.
Properties
IUPAC Name |
N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-18-13-17(12-16-8-5-11-25(19(16)18)22(14)28)24-21(27)20(26)23-10-9-15-6-3-2-4-7-15/h2-4,6-7,12-14H,5,8-11H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBYVQFVPCYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(2-phenylethyl)ethanediamide is a complex organic compound with potential biological activities due to its unique structural features. This compound is characterized by an azatricyclo framework and various functional groups that may contribute to its interaction with biological systems.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of biochemical pathways, potentially affecting processes such as cell signaling and metabolic regulation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors and alter their activity, influencing physiological responses.
Biological Activity Studies
Research on the biological activity of similar compounds suggests potential applications in pharmacology and biochemistry.
Anticancer Activity
Studies have indicated that compounds with similar azatricyclo structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.
Antimicrobial Properties
Some derivatives of azatricyclo compounds have shown antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar properties.
Case Studies
To illustrate the biological activity of this compound, several case studies are summarized below:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds to highlight its unique properties.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Azatricyclo structure without phenylethyl substitution | Moderate anticancer activity |
| Compound B | Similar azatricyclo but with different functional groups | High antimicrobial potency |
| N-{3-methyl...} | Unique combination of azatricyclo and phenylethyl groups | Promising anticancer and antimicrobial effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The table below contrasts key features of the target compound with analogs from the provided evidence:
Key Findings
a) Core Modifications
- The 3-methyl-2-oxo-azatricyclo core in the target compound introduces steric hindrance compared to the unsubstituted core in ’s benzothiophene analog. This may reduce metabolic oxidation but could also limit binding pocket accessibility .
- In contrast, benzothiazole derivatives () employ a planar heterocyclic core with a trifluoromethyl group, enhancing electron-withdrawing effects and metabolic stability .
b) Side Chain Variations
- The phenylethyl group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated), favoring blood-brain barrier penetration compared to the hydroxypropyl-benzothiophene side chain (logP ~2.8) in , which may prioritize peripheral targets .
- Methoxyphenyl substituents in ’s analogs improve solubility via polar interactions while maintaining kinase affinity, suggesting a balance the target compound’s phenylethyl group might lack .
Research Implications
- Target Compound Strengths : High lipophilicity and a rigid core position it as a candidate for central nervous system targets or lipid-rich microenvironments.
- Limitations vs. Analogs : Lacks the trifluoromethyl group’s metabolic stability () and the benzothiophene’s redox activity ().
- Future Directions : Structural hybridizations (e.g., adding a methoxy group to the phenylethyl chain) could optimize solubility and target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
